2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a fluorobenzenesulfonamide group attached to a phenyl ring, which is further connected to an acetamide group and a thiophen-2-ylmethyl group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The initial step may include the nitration of benzene to produce nitrobenzene, followed by reduction to aniline
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to produce corresponding phenolic compounds.
Reduction: : Reduction reactions can be performed on the nitro group (if present) to form an amine.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Phenols and quinones.
Reduction: : Amines and hydrazines.
Substitution: : Various sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways involving sulfonamide groups.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties, such as antibacterial or anti-inflammatory effects.
Industry
In industry, this compound might be utilized in the development of new materials or as a component in chemical sensors due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide exerts its effects depends on its molecular targets and pathways. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorobenzenesulfonamido)benzoic acid
2-[4-(4-fluorobenzenesulfonamido)phenyl]acetic acid
2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide
Uniqueness
The uniqueness of 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c20-15-5-9-18(10-6-15)27(24,25)22-16-7-3-14(4-8-16)12-19(23)21-13-17-2-1-11-26-17/h1-11,22H,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXOLDLXCKMJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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